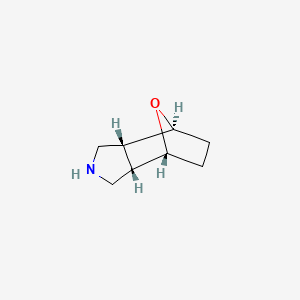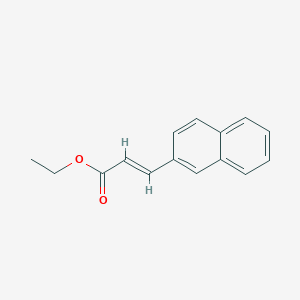
4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel-
Vue d'ensemble
Description
4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- is a complex organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of an epoxy group and multiple stereocenters, making it a chiral molecule with significant stereochemical complexity.
Méthodes De Préparation
The synthesis of 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- involves several steps, typically starting from simpler precursors. One common synthetic route includes the Diels-Alder reaction, followed by Barton-Zard synthesis and thermal decarboxylation . The reaction conditions often involve the use of strong bases like potassium tert-butoxide or acids such as trifluoroacetic acid . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the epoxy group, using reagents like sodium hydroxide or ammonia.
Common conditions for these reactions include varying temperatures and solvents to achieve the desired products. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or amino groups.
Applications De Recherche Scientifique
4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can modulate the activity of enzymes or alter the structure of DNA, thereby exerting its biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- include other isoindole derivatives such as 4,7-Dihydroisoindole and 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione . These compounds share structural similarities but differ in their functional groups and stereochemistry. The uniqueness of 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- lies in its specific stereochemical configuration and the presence of the epoxy group, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
(3aS,4R,7S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-4,7-epoxyisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8-6-4-9-3-5(6)7(1)10-8/h5-9H,1-4H2/t5-,6+,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRZNABQAUBOS-KVFPUHGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CNCC3C1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3CNC[C@H]3[C@@H]1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(1-Phenylethyl)benzo[b]thiophene](/img/structure/B3214656.png)







